molecular formula C23H25BrN2O3 B5473035 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5473035
M. Wt: 457.4 g/mol
InChI Key: ITGRQPRIFMSSLM-XUTLUUPISA-N
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Description

4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromobenzoyl group, a dimethylamino propyl chain, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride . This intermediate is then reacted with other reagents to introduce the dimethylamino propyl chain and the hydroxy group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromobenzoyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may result in various substituted benzoyl derivatives.

Scientific Research Applications

4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromobenzoyl derivatives and pyrrolidone-based molecules. Examples are:

Uniqueness

What sets 4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-15-5-7-16(8-6-15)20-19(21(27)17-9-11-18(24)12-10-17)22(28)23(29)26(20)14-4-13-25(2)3/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGRQPRIFMSSLM-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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